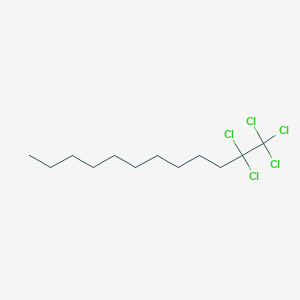
1,1,1,2,2-Pentachlorododecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2,2-Pentachlorododecane is a chlorinated hydrocarbon with the molecular formula C12H21Cl5. This compound is characterized by the presence of five chlorine atoms attached to a dodecane backbone. Chlorinated hydrocarbons are known for their stability and resistance to degradation, making them useful in various industrial applications.
准备方法
The synthesis of 1,1,1,2,2-Pentachlorododecane typically involves the chlorination of dodecane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The reaction conditions include:
Temperature: Typically maintained between 50-100°C.
Catalysts: Commonly used catalysts include iron or aluminum chloride.
Solvents: Chlorinated solvents such as carbon tetrachloride are often used to dissolve the reactants and facilitate the reaction.
化学反应分析
1,1,1,2,2-Pentachlorododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of alcohols or ethers.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major products formed from these reactions include chlorinated carboxylic acids, alcohols, and ethers.
科学研究应用
1,1,1,2,2-Pentachlorododecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on biological systems, including its potential as a bioaccumulative compound.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
作用机制
The mechanism of action of 1,1,1,2,2-Pentachlorododecane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cell membranes due to its lipophilic nature, affecting membrane integrity and function. Additionally, it can interfere with enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved include:
Cell Membranes: Disruption of lipid bilayers.
Enzymes: Inhibition or modification of enzyme activity.
相似化合物的比较
1,1,1,2,2-Pentachlorododecane can be compared with other chlorinated hydrocarbons such as 1,1,1,2,3-Pentachloropropane and 1,1,2,2,3-Pentachloropropane. These compounds share similar structural features but differ in the number and position of chlorine atoms. The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties.
Similar Compounds
1,1,1,2,3-Pentachloropropane: A chlorinated hydrocarbon with a different chlorination pattern.
1,1,2,2,3-Pentachloropropane: Another chlorinated hydrocarbon with unique properties due to its specific chlorine arrangement.
属性
CAS 编号 |
214327-67-0 |
|---|---|
分子式 |
C12H21Cl5 |
分子量 |
342.6 g/mol |
IUPAC 名称 |
1,1,1,2,2-pentachlorododecane |
InChI |
InChI=1S/C12H21Cl5/c1-2-3-4-5-6-7-8-9-10-11(13,14)12(15,16)17/h2-10H2,1H3 |
InChI 键 |
HQHMCXURKMDEMR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C(Cl)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea](/img/structure/B14259693.png)
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
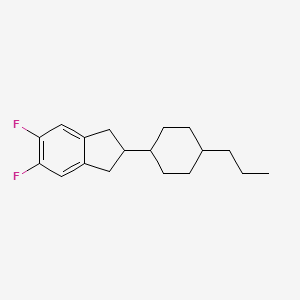
![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
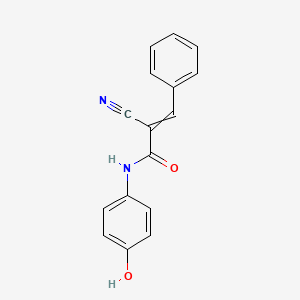
![1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B14259737.png)
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)
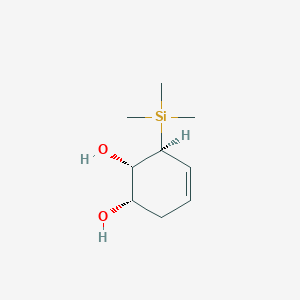
![1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14259749.png)
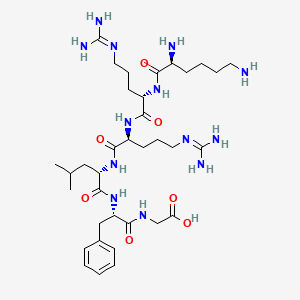
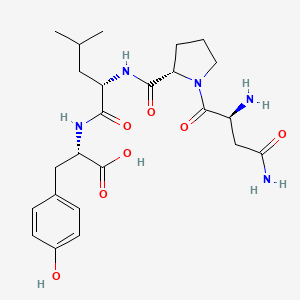
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
